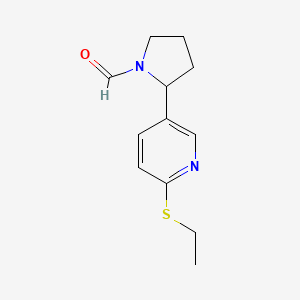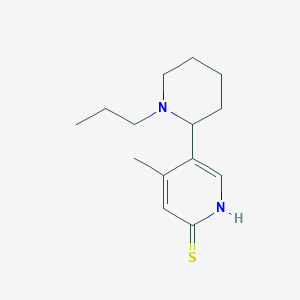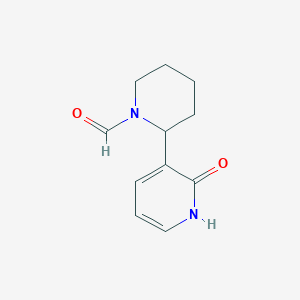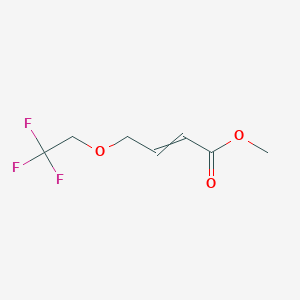
Methyl 2-(hydroxyimino)-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-nitrosopent-2-enoate is an organic compound with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol This compound is characterized by the presence of a nitroso group (-NO) and a hydroxy group (-OH) attached to a pentenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with a suitable ester. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Methyl 3-hydroxy-2-nitrosopent-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism by which methyl 3-hydroxy-2-nitrosopent-2-enoate exerts its effects involves interactions with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-2-nitrosopentanoate
- Methyl 3-hydroxy-2-nitrosobutanoate
- Methyl 3-hydroxy-2-nitrosopropanoate
Uniqueness
Methyl 3-hydroxy-2-nitrosopent-2-enoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2-nitrosopent-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3 |
Clé InChI |
BHBYGTHVHISSFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C(=O)OC)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)


![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)


![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)

![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)

![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
